![molecular formula C7H16NNaO6S B7881516 sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate](/img/structure/B7881516.png)
sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate involves several steps, starting from readily available precursors. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. The exact synthetic route can vary depending on the desired application and scale of production.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for efficiency and cost-effectiveness. Large-scale production often involves continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets stringent specifications.
化学反应分析
Types of Reactions
sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe to study enzyme activity.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
作用机制
The mechanism of action of sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
CID 2632: Known for its antibacterial properties.
CID 6540461: Used in biochemical research as an enzyme inhibitor.
CID 5362065: Employed in the synthesis of pharmaceuticals.
CID 5479530: Utilized in the production of polymers and specialty chemicals.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability, reactivity, and versatility. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific and industrial use.
属性
IUPAC Name |
sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASJMJKAMKICKL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
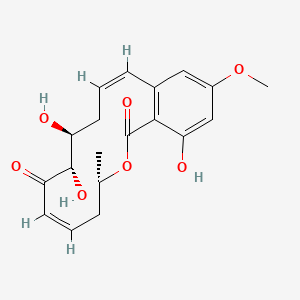
![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B7881446.png)
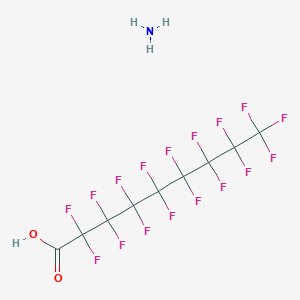
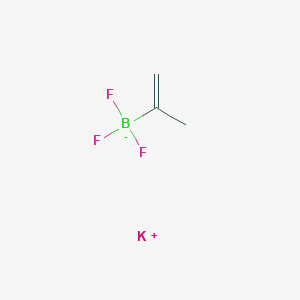
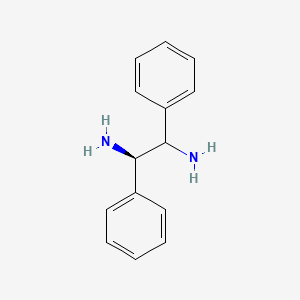
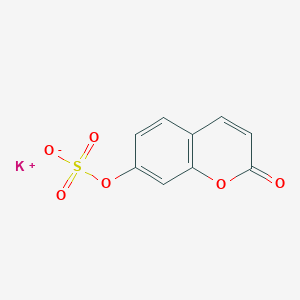

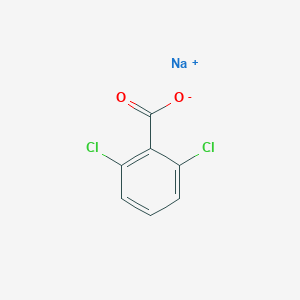
![5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7881491.png)
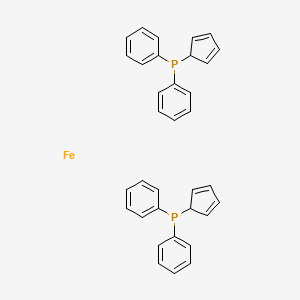
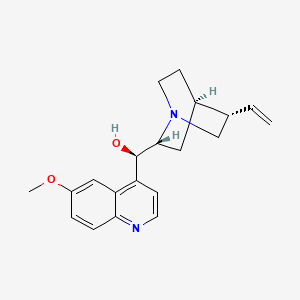
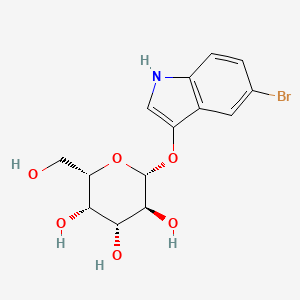
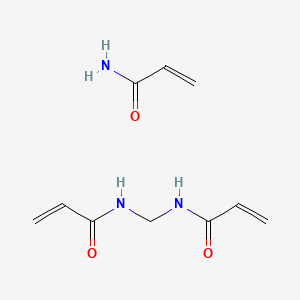
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrazine;hydrochloride](/img/structure/B7881548.png)
